ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate is a complex organic compound that features a combination of indole, piperidine, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally esterification to introduce the ethyl ester group.
Indole Derivative Preparation: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed using a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Research: The compound’s interaction with biological targets makes it useful in studying receptor-ligand interactions.
Chemical Biology: It is used in the development of chemical probes to study biological pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with serotonin receptors, while the piperidine ring can modulate neurotransmitter release. This dual interaction can lead to various pharmacological effects, including modulation of mood and cognition .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate: shares similarities with other indole derivatives such as tryptamines and ergolines.
Piperidine derivatives: like piperine and piperidine alkaloids also show structural similarities.
Uniqueness
- The unique combination of indole and piperidine moieties in this compound provides a distinct pharmacological profile.
- Its ester functional group allows for further chemical modifications, enhancing its versatility in drug design .
Properties
Molecular Formula |
C25H30N2O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N2O3/c1-3-30-24(29)25(21-10-5-4-6-11-21)13-15-26(16-14-25)18-23(28)27-19(2)17-20-9-7-8-12-22(20)27/h4-12,19H,3,13-18H2,1-2H3 |
InChI Key |
NEETYLAEGDWUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(=O)N2C(CC3=CC=CC=C32)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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